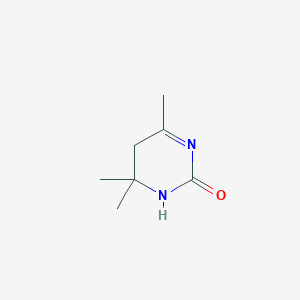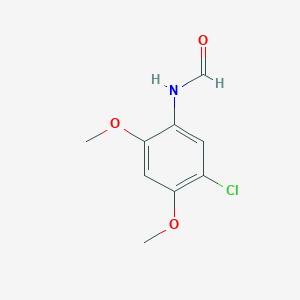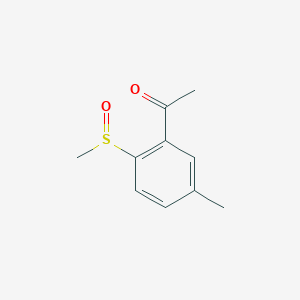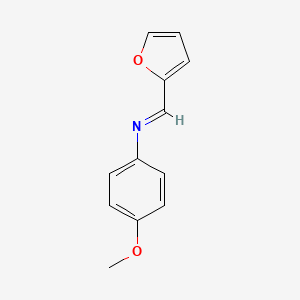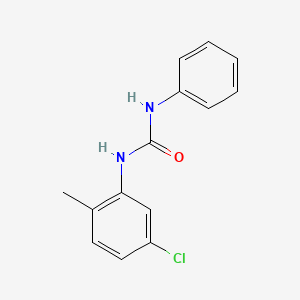
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21BrO2P. It is a white solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes by reacting with carbonyl compounds.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or potassium tert-butoxide are often used to deprotonate the phosphonium salt, forming the corresponding ylide.
Major Products
The major products formed from these reactions depend on the specific conditions and reactants used. In the Wittig reaction, the primary product is an alkene, while substitution reactions yield various substituted phosphonium salts .
Scientific Research Applications
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide primarily involves its role as a ylide precursor in the Wittig reaction. The ylide formed from the phosphonium salt reacts with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the methoxycarbonyl group.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of a methoxycarbonyl group.
Uniqueness
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide is unique due to its methoxycarbonyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reaction conditions .
Properties
Molecular Formula |
C23H23BrO2P+ |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/b18-11+; |
InChI Key |
KSTXYAKHACCZSD-NWBUNABESA-N |
Isomeric SMILES |
COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Canonical SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


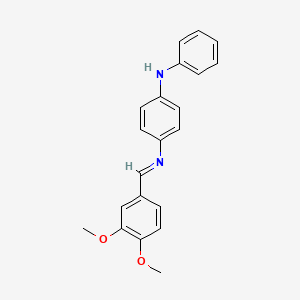
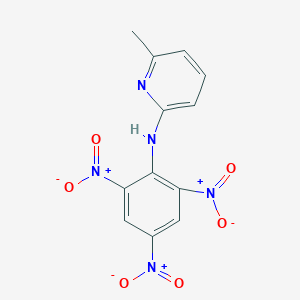
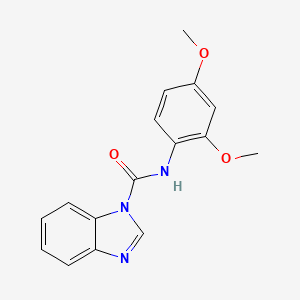

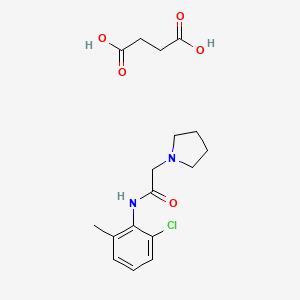

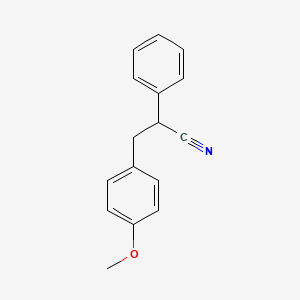
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

